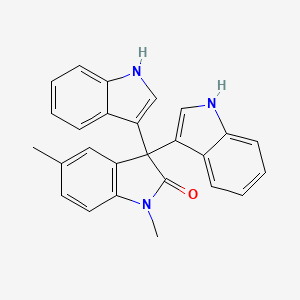
3,3-bis(1H-indol-3-yl)-1,5-dimethylindol-2-one
Übersicht
Beschreibung
3,3-bis(1H-indol-3-yl)-1,5-dimethylindol-2-one is a heterocyclic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and are found in many natural products and pharmaceuticals
Wissenschaftliche Forschungsanwendungen
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 3,3-bis(1H-indol-3-yl)-1,5-dimethylindol-2-one involves the condensation of indoles with isatins in the presence of a catalyst. For example, tungstic acid has been used as a low-cost and readily available heterogeneous catalyst for this reaction. The reaction parameters, including catalyst quantity, solvents, temperature, and time, are optimized to achieve high yields. Ethanol is often used as the solvent, and the reaction is typically carried out at 30°C .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using similar reaction conditions. The use of a heterogeneous catalyst like tungstic acid allows for easy recovery and recyclability, making the process cost-effective and environmentally friendly. The reaction can be conducted in large reactors with controlled temperature and solvent conditions to ensure consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
3,3-bis(1H-indol-3-yl)-1,5-dimethylindol-2-one undergoes various types of chemical reactions, including electrophilic substitution, oxidation, and reduction.
Common Reagents and Conditions
Electrophilic Substitution: This reaction typically involves the use of electrophiles such as halogens or sulfonic acids.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used to oxidize the compound, leading to the formation of various oxidized derivatives.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used to reduce the compound, resulting in different reduced forms.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution reactions can lead to the formation of substituted indole derivatives, while oxidation and reduction reactions can produce various oxidized or reduced forms of the compound.
Wirkmechanismus
The mechanism of action of 3,3-bis(1H-indol-3-yl)-1,5-dimethylindol-2-one involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit certain enzymes and receptors involved in inflammation and cancer progression. The compound’s indole moieties allow it to bind to these targets with high affinity, leading to the modulation of various biological processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,3-bis(indol-3-yl)-1,3-dihydroindol-2-one: This compound is structurally similar but lacks the 1,5-dimethyl substitution.
3,3’-bis(indolyl)methane: Another related compound, known for its anti-cancer properties and ability to modulate hormone receptors.
[3,3’3’,3’‘-terindolin]-2’-one: This compound contains additional indole units and has been synthesized using green protocols.
Uniqueness
3,3-bis(1H-indol-3-yl)-1,5-dimethylindol-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 1,5-dimethyl groups enhances its stability and reactivity, making it a valuable compound for various applications.
Eigenschaften
IUPAC Name |
3,3-bis(1H-indol-3-yl)-1,5-dimethylindol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21N3O/c1-16-11-12-24-19(13-16)26(25(30)29(24)2,20-14-27-22-9-5-3-7-17(20)22)21-15-28-23-10-6-4-8-18(21)23/h3-15,27-28H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZBIZLVVHMFOCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=O)C2(C3=CNC4=CC=CC=C43)C5=CNC6=CC=CC=C65)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


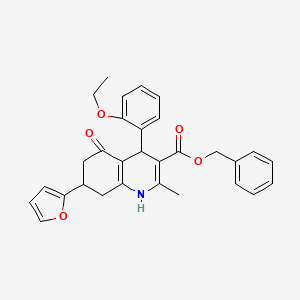
![4-[2-(Cyclopentylamino)ethoxy]benzonitrile;oxalic acid](/img/structure/B4096022.png)
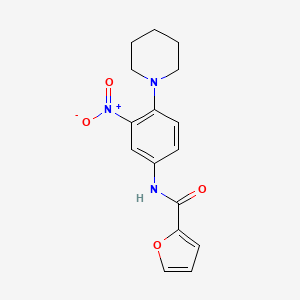
![3-[2-[(4-chlorophenyl)(methyl)amino]-4-oxo-1,3-thiazol-5(4H)-ylidene]-1-ethyl-5-nitro-1,3-dihydro-2H-indol-2-one](/img/structure/B4096039.png)
![N-methyl-N'-(4-methylphenyl)-N-[1-(1,3-thiazol-2-yl)ethyl]malonamide](/img/structure/B4096042.png)
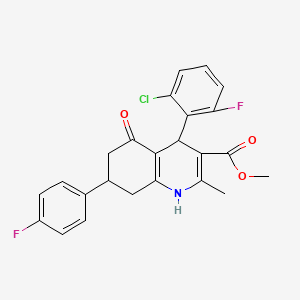
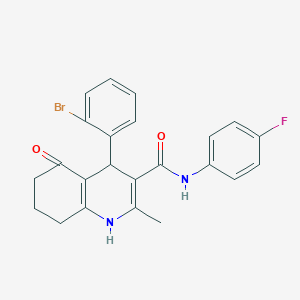
![1-[4-(2,4-Dimethylphenoxy)butyl]-4-ethylpiperazine;oxalic acid](/img/structure/B4096061.png)
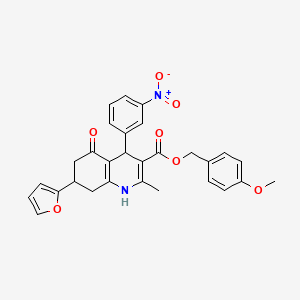

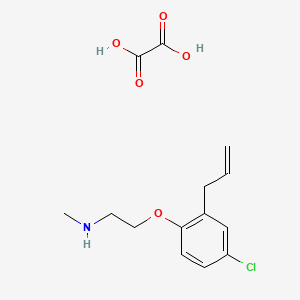
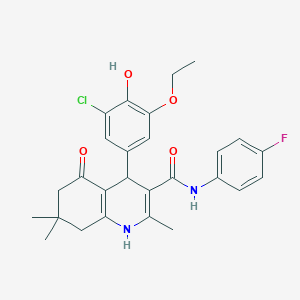
![1-[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]-N-[(8-methoxy-5-quinolinyl)methyl]-N-methylmethanamine](/img/structure/B4096121.png)
![N-[4-(3-methylpiperidin-1-yl)-3-nitrophenyl]thiophene-2-carboxamide](/img/structure/B4096125.png)
